1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride
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Overview
Description
1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride is a heterocyclic compound that contains both pyrrole and pyrazine rings
Preparation Methods
The synthesis of 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride typically involves multiple steps. One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by cesium carbonate in dimethyl sulfoxide, leading to the formation of the desired pyrrolo[1,2-a]pyrazine derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reaction conditions.
Chemical Reactions Analysis
1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation, migration, and angiogenesis . The inhibition of these receptors can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride can be compared with other similar compounds such as:
5H-pyrrolo[2,3-b]pyrazine: This compound exhibits more activity on kinase inhibition.
Pyrrolo[1,2-a]pyrazine derivatives: These derivatives show a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
CAS No. |
2751615-54-8 |
---|---|
Molecular Formula |
C8H11ClN2O2 |
Molecular Weight |
202.6 |
Purity |
95 |
Origin of Product |
United States |
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